HX630 - 188844-52-2

HX630

Catalog Number: EVT-385041
CAS Number: 188844-52-2
Molecular Formula: C28H27NO2S
Molecular Weight: 441.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

HX630, chemically known as 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)-benzoic acid, is a synthetic retinoid synergist. [] It functions as a potent and selective agonist of Retinoid X Receptors (RXRs). [, , , , , , , ] HX630 exhibits significant biological activity and is widely employed in scientific research to explore the roles of RXRs in various biological processes and disease models. [, , , , , , , , , , , ]

Molecular Structure Analysis

The molecular structure of HX630 consists of a diazepine ring system fused to a benzo(b)naphtho(2,3-f) core, with a carboxylic acid group attached at the para position of a phenyl ring. [] This structure is similar to other retinoids, particularly with its polyene chain and aromatic ring system. [, ] The thiazepine ring and the specific substituents on the molecule likely contribute to its unique binding affinity and selectivity for RXRs. []

Mechanism of Action

HX630 exerts its biological effects by binding to and activating RXRs, a family of nuclear receptors involved in regulating gene expression. [, , , , , , , , , , , , , ] RXRs typically form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs), to exert their regulatory effects. [, , , , , , , ] Upon binding of HX630 to the RXR subunit, the heterodimer undergoes conformational changes that facilitate its interaction with specific DNA sequences called response elements. [, , , , , , , ] This interaction, in turn, modulates the transcription of target genes involved in various cellular processes, such as cell proliferation, differentiation, apoptosis, lipid metabolism, and inflammation. [, , , , , , , , , , , , , ]

Applications
  • Cancer Research: Studies have explored its potential anti-tumor effects in leukemia, pituitary tumors, and other cancer models. [, , ] It has shown efficacy in inducing differentiation and apoptosis in cancer cells. [, ]
  • Neurological Disorders: Research suggests that HX630 may hold therapeutic potential for neurodegenerative diseases like Alzheimer's disease. [] It has demonstrated the ability to improve memory deficits and reduce amyloid-beta peptide levels in mouse models. []
  • Metabolic Disorders: Studies have investigated its role in lipid metabolism and adipocyte differentiation, suggesting potential applications in obesity and related metabolic disorders. [, ]
  • Inflammation and Immunity: HX630 has been used to investigate the role of RXRs in inflammatory responses and immune regulation. [, ]
  • Ophthalmology: Research highlights its potential protective effects against photoreceptor apoptosis in retinal degeneration models. []

4-[5H-2,3-(2,5-Dimethyl-2,5-hexano)-5-methyldibenzo[b,e][1,4]diazepin-11-yl]benzoic acid (HX600)

    Compound Description: HX600 is a synthetic retinoid and functions as a retinoid X receptor (RXR) pan-agonist. In HL-60 cell differentiation assays, it enhances the activity of retinoic acid and the RARα-selective agonist Am80. HX600 demonstrates synergy with Am80 by binding to and transactivating through the RXR subunit of the RXR-RAR heterodimer.

    Relevance: HX600 is structurally similar to HX630, sharing the same core structure but differing in the presence of a sulfur atom in the diazepine ring of HX630. Both compounds are RXR agonists and exhibit synergistic effects with RAR agonists in inducing cell differentiation.

4-(13H-10,11,12,13-Tetrahydro-10,10,13,13,15-pentamethyldinaphtho[2,3-b][1,2-e]diazepin-7-yl)benzoic acid (LE540)

    Compound Description: LE540 is a retinoid antagonist with a higher antagonistic potential than its parent compound LE135. It exhibits potent antagonistic activity against retinoic acid receptors (RARs).

    Relevance: Although structurally dissimilar to HX630, LE540 is relevant due to its opposing function as an RAR antagonist. Its use in conjunction with HX630, an RXR agonist, helps elucidate the mechanism of action of retinoids and their respective receptors (RARs and RXRs) in cellular processes like differentiation.

All-trans retinoic acid (ATRA)

    Compound Description: All-trans retinoic acid (ATRA) is a naturally occurring retinoid that plays a crucial role in cell growth, differentiation, and embryonic development. It functions as an agonist for retinoic acid receptors (RARs).

    Relevance: ATRA serves as a reference compound for comparing the activity of synthetic retinoids like HX630. Studies investigating the synergistic effects of HX630 with other retinoids often utilize ATRA as a baseline for comparison.

9-cis Retinoic acid (9cRA)

    Compound Description: 9-cis Retinoic acid (9cRA) is a naturally occurring retinoid and a high-affinity ligand for retinoid X receptors (RXRs).

    Relevance: 9cRA is relevant to HX630 due to its ability to activate RXRs, although 9cRA is a natural ligand while HX630 is a synthetic agonist. They are often used in combination to investigate the effects of simultaneous activation of RARs and RXRs.

Am80 (Tamibarotene)

    Compound Description: Am80, also known as tamibarotene, is a synthetic retinoid that acts as an agonist for retinoic acid receptors (RARs), specifically RARα and RARβ. It is used clinically in the treatment of acute promyelocytic leukemia.

    Relevance: Am80 is frequently studied in combination with HX630 to investigate the synergistic effects of activating both RARs and RXRs. These studies have shown that co-administration of Am80 and HX630 can enhance the differentiation of myeloid leukemia cells and improve memory deficits in a mouse model of Alzheimer's disease.

PA024

    Compound Description: PA024 is a synthetic RXR pan-agonist.

LGD1069

    Compound Description: LGD1069 is an RXR ligand that acts as a potent activator of the RXR/PPARγ heterodimer.

Docosahexaenoic acid (DHA)

    Compound Description: DHA is an omega-3 fatty acid found in high concentrations in the brain and retina. Research suggests that DHA can protect retinal photoreceptors from apoptosis and induce ADRP expression through RXR activation.

    Relevance: Although structurally dissimilar to HX630, DHA is relevant because it acts as an endogenous agonist for RXRs, similar to how HX630 functions as a synthetic agonist. Studies have shown that both DHA and HX630 can induce the expression of ADRP through RXR activation. This indicates that DHA and HX630 may share similar downstream signaling pathways and biological effects related to RXR activation.

Properties

CAS Number

188844-52-2

Product Name

Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)-

IUPAC Name

4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid

Molecular Formula

C28H27NO2S

Molecular Weight

441.6 g/mol

InChI

InChI=1S/C28H27NO2S/c1-27(2)13-14-28(3,4)21-16-24-19(15-20(21)27)25(17-9-11-18(12-10-17)26(30)31)29-22-7-5-6-8-23(22)32-24/h5-12,15-16H,13-14H2,1-4H3,(H,30,31)

InChI Key

PFGCWQPTOKPRRK-UHFFFAOYSA-N

SMILES

CC1(CCC(C2=C1C=C3C(=C2)SC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)(C)C)C

Synonyms

4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo[b]naphtho[2,3-f][1,4]thiazepin-12-yl)benzoic Acid;

Canonical SMILES

CC1(CCC(C2=C1C=C3C(=C2)SC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.